(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Description

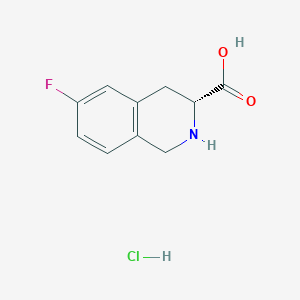

(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS: 1239902-94-3) is a fluorinated tetrahydroisoquinoline derivative with a carboxylic acid moiety and hydrochloride salt formulation. Its stereochemistry at the 3R position and fluorine substitution at the 6-position distinguish it from related compounds. This compound is primarily utilized in pharmaceutical research, particularly in studies targeting opioid receptor modulation, as suggested by its structural similarity to κ-opioid receptor antagonists like JDTic analogs .

Properties

Molecular Formula |

C10H11ClFNO2 |

|---|---|

Molecular Weight |

231.65 g/mol |

IUPAC Name |

(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H10FNO2.ClH/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 |

InChI Key |

RNTSEPZTGFDMMJ-SBSPUUFOSA-N |

Isomeric SMILES |

C1[C@@H](NCC2=C1C=C(C=C2)F)C(=O)O.Cl |

Canonical SMILES |

C1C(NCC2=C1C=C(C=C2)F)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Tetrahydroisoquinoline Ring: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Grignard reaction followed by oxidation.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position of substituents and halogen type critically influence physicochemical and pharmacological properties. Key comparisons include:

- Fluorine (6-position) : The electronegative fluorine atom enhances metabolic stability and bioavailability compared to bulkier halogens like iodine .

- Nitro vs. Methoxy : Nitro groups (electron-withdrawing) may increase reactivity in hydrogenation reactions (e.g., 96% yield for 6-nitro derivative) , while methoxy groups (electron-donating) improve CNS penetration .

Stereochemical Variations

The 3R configuration in the target compound contrasts with 3S analogs, such as (3S)-7-chloro-THIQ-3-COOH·HCl . Stereochemistry significantly impacts receptor binding; for instance, JDTic analogs with (3R) configurations exhibit higher κ-opioid receptor affinity than their enantiomers .

Bioisosteric Replacements

Replacing the phenyl ring with pyridine or thiophene (e.g., JDTic analogs) alters receptor binding profiles. Pyridine bioisosteres improve solubility but reduce antagonistic potency compared to the parent tetrahydroisoquinoline scaffold .

Physicochemical Data

- Fluorination may reduce melting points compared to non-fluorinated analogs (e.g., D-THIQ-3-COOH·HCl with mp >300°C) .

Commercial and Research Availability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.